molecular formula C15H25N5O B215341 N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide

N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide

Cat. No. B215341
M. Wt: 291.39 g/mol
InChI Key: ZUIFFXQJDHSONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1980s as a compound with anti-tumor activity in mice, and since then, it has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide has been shown to activate the production of cytokines and chemokines, which are molecules that play a key role in the immune response. N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide has also been shown to induce apoptosis, or programmed cell death, in some tumor cells.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide has been shown to increase the production of nitric oxide, a molecule that plays a key role in the immune response. N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide has also been shown to inhibit the production of angiogenic factors, which are molecules that promote the growth of blood vessels. In addition, N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide has been shown to induce the expression of heat shock proteins, which are proteins that help protect cells from stress and damage.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide as a research tool is its relatively low cost and availability. N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide is a small molecule that can be synthesized in the laboratory, and it is commercially available from a number of suppliers. However, N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide has some limitations as a research tool. N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide is known to be unstable in aqueous solutions, which can make it difficult to work with in some experiments. In addition, N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide has been shown to have variable activity in different animal models, which can make it difficult to interpret results.

Future Directions

There are a number of future directions for research on N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide. One area of interest is the development of more stable analogues of N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide that can be used in experiments. Another area of interest is the identification of biomarkers that can be used to predict which tumors are most likely to respond to N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide treatment. Finally, there is interest in exploring the potential of N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance their activity.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2,6-dichloronicotinic acid with dimethylamine and 4-methylpiperazine. This reaction produces N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide as a white crystalline solid, which can be purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide has been shown to induce tumor regression in a variety of animal models, including mice, rats, and rabbits. N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide has also been shown to enhance the activity of chemotherapy and radiation therapy in some cases.

properties

Product Name

N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide

Molecular Formula

C15H25N5O

Molecular Weight

291.39 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H25N5O/c1-18(2)8-7-17-15(21)13-5-4-6-16-14(13)20-11-9-19(3)10-12-20/h4-6H,7-12H2,1-3H3,(H,17,21)

InChI Key

ZUIFFXQJDHSONU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C(=O)NCCN(C)C

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C(=O)NCCN(C)C

Origin of Product

United States

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